4-(4-Fluorophenyl)isoxazol-5-amine
Overview
Description
4-(4-Fluorophenyl)isoxazol-5-amine is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
4-(4-Fluorophenyl)isoxazol-5-amine has been studied for its synthesis and antimicrobial properties. Banpurkar, Wazalwar, and Perdih (2018) investigated the synthesis of this compound through green chemistry methods and evaluated its antibacterial and antifungal activities. They found that synthesized compounds, including this compound, were active against the gram-positive bacterium Staphylococcus aureus and exhibited antifungal activity against Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Anticancer Properties
Another significant application of this compound is in anticancer research. Sekhar et al. (2019) synthesized derivatives of this compound and demonstrated their in vitro antitumor activities against breast cancer and normal human cell lines, showing promising results as potential anticancer agents (Sekhar et al., 2019).
Novel Bioactivation Mechanism
In the context of drug development and pharmacology, Bylund et al. (2012) described a novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. They proposed a mechanism involving the initial oxidation of the methyl group, leading to the generation of a stabilized enimine intermediate. This research provides insights into the reactivity and potential toxicity of these compounds (Bylund et al., 2012).
Synthesis of Novel Isoxazole Derivatives
Hamama, Ibrahim, and Zoorob (2017) focused on the synthesis of novel isoxazole derivatives, including this compound. They evaluated their antitumor activity, comparing them with known cytotoxic agents. This study contributes to the ongoing research in developing new anticancer drugs (Hamama, Ibrahim, & Zoorob, 2017).
Safety and Hazards
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLJZWKEWDVHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625641 | |
Record name | 4-(4-Fluorophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-91-9 | |
Record name | 4-(4-Fluorophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.